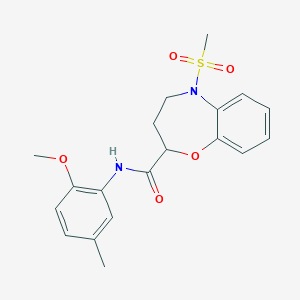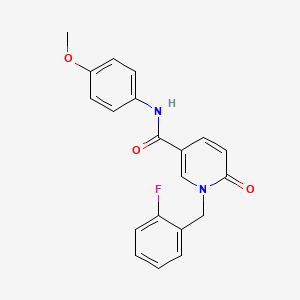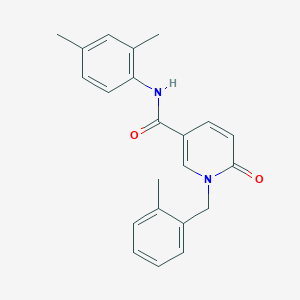![molecular formula C20H22F3N5O B11250854 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine](/img/structure/B11250854.png)
3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine is a complex organic compound featuring a pyridazine core substituted with pyrrolidine and piperazine groups. The trifluoromethylbenzoyl moiety adds significant chemical diversity, making this compound of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Core: Starting with a suitable dinitrile precursor, cyclization is achieved using hydrazine hydrate under reflux conditions to form the pyridazine ring.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the pyridazine core.
Attachment of the Piperazine Group: The piperazine ring is attached through a similar nucleophilic substitution reaction, using a halogenated intermediate.
Addition of the Trifluoromethylbenzoyl Group: The final step involves acylation with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimization of these steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazine ring using agents like lithium aluminum hydride.
Substitution: The trifluoromethylbenzoyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, it is investigated for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its robust chemical properties.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperazine rings facilitate binding to these targets, while the trifluoromethylbenzoyl group enhances the compound’s stability and affinity. The exact pathways involved can vary depending on the specific application but often involve inhibition or modulation of enzymatic activity.
相似化合物的比较
Similar Compounds
3-(Pyrrolidin-1-YL)pyridazine: Lacks the piperazine and trifluoromethylbenzoyl groups, resulting in different chemical properties and applications.
6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine: Similar but without the pyrrolidine group, affecting its binding affinity and stability.
3-(Piperazin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]pyridazine}: Lacks the pyrrolidine group, leading to different biological activities.
Uniqueness
The combination of pyrrolidine, piperazine, and trifluoromethylbenzoyl groups in 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C20H22F3N5O |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-15(4-6-16)19(29)28-13-11-27(12-14-28)18-8-7-17(24-25-18)26-9-1-2-10-26/h3-8H,1-2,9-14H2 |
InChI 键 |
ZEFUSFRDCHKQGD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B11250789.png)
![2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11250793.png)
![N-(2-Methoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250796.png)
![4-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250801.png)

![N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250813.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11250822.png)


![4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11250840.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250846.png)
![3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11250865.png)
